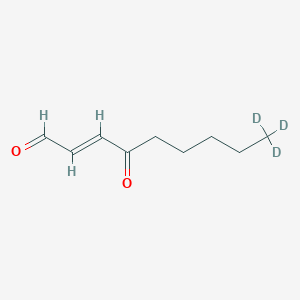

4-Oxo-2-Nonenal-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-oxo 2-Nonenal-d3 is a deuterated form of 4-oxo 2-Nonenal, a lipid peroxidation product derived from the oxidation of omega-6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid . This compound is widely used as an internal standard for the quantification of 4-oxo 2-Nonenal in various analytical applications, particularly in mass spectrometry . It exhibits various biological activities, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity .

Wissenschaftliche Forschungsanwendungen

4-Oxo-2-Nonenal-d3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkungen durch die Modifikation von Proteinen und Nukleinsäuren aus. Es reagiert mit Histidin- und Lysinresten an Proteinen, was zu Proteinvernetzung und der Bildung von fortgeschrittenen Glykationsendprodukten führt . Es modifiziert auch 2'-Desoxyguanosin in der DNA, was auf die Beteiligung von Lipidperoxidation an Mutagenese und Karzinogenese hindeutet . Die Zytotoxizität der Verbindung wird auf ihre Fähigkeit zurückgeführt, Zellmembranen zu stören und oxidativen Stress zu induzieren .

Ähnliche Verbindungen:

4-Hydroxy-2-Nonenal: Ein weiteres Lipidperoxidationsprodukt mit ähnlichen biologischen Aktivitäten, das sich jedoch in seiner Hydroxylgruppe unterscheidet.

4-Oxo-2-Decenal: Eine strukturell ähnliche Verbindung mit einer längeren Kohlenstoffkette.

4-Oxo-2-Heptenal: Eine strukturell ähnliche Verbindung mit einer kürzeren Kohlenstoffkette.

Einzigartigkeit: this compound ist aufgrund seiner deuterierten Form einzigartig, was es besonders nützlich als internen Standard in der Massenspektrometrie macht. Seine Fähigkeit, Proteine und Nukleinsäuren zu modifizieren, unterscheidet es auch von anderen Lipidperoxidationsprodukten und macht es zu einem wertvollen Werkzeug bei der Untersuchung von oxidativem Stress und seinen Auswirkungen auf verschiedene Krankheiten .

Wirkmechanismus

Target of Action

4-Oxo-2-Nonenal-d3 (4-ONE-d3) is a lipid peroxidation product derived from oxidized ω-6 polyunsaturated fatty acids . It primarily targets proteins, specifically histidine and lysine residues, and modifies them . This modification of proteins plays a crucial role in transducing redox signaling .

Mode of Action

The interaction of 4-ONE-d3 with its protein targets results in various modifications. These include ketoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and a novel pyrrole adduct to cysteine . These modifications can alter the structure and function of the proteins, leading to various downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by 4-ONE-d3 is lipid peroxidation, a process that leads to the production of reactive oxygen species . The modifications induced by 4-ONE-d3 can cause protein cross-linking , which can disrupt normal cellular processes and lead to various downstream effects, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity .

Result of Action

The action of 4-ONE-d3 leads to various molecular and cellular effects. It actively modifies histidine and lysine residues on proteins and causes protein cross-linking . This can disrupt normal cellular processes and lead to various effects, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity . Furthermore, 4-ONE-d3 also modifies 2’-deoxyguanosine, further implicating lipid peroxidation in mutagenesis and carcinogenesis .

Action Environment

The action, efficacy, and stability of 4-ONE-d3 can be influenced by various environmental factors. For instance, oxidative stress can increase the production of 4-ONE-d3 . Additionally, the presence of other reactive species or antioxidants in the environment can influence the reactivity and stability of 4-ONE-d3.

Biochemische Analyse

Biochemical Properties

4-oxo-2-Nonenal-d3 actively modifies histidine and lysine residues on proteins and causes protein cross-linking . It also modifies 2’-deoxyguanosine, further implicating lipid peroxidation in mutagenesis and carcinogenesis .

Cellular Effects

This compound derived from lipid peroxidation modifies nucleophiles and transduces redox signaling by its reactions with proteins . It can cause extensive cellular damage and oxidative pathology . Both this compound and agitation-induced aggregates were cytotoxic when added exogenously to SH-SY5Y cells with increasing incubation times .

Molecular Mechanism

The molecular mechanism of this compound involves its reactions with proteins, modifying nucleophiles and transducing redox signaling . It actively modifies histidine and lysine residues on proteins and causes protein cross-linking .

Temporal Effects in Laboratory Settings

It is known that this compound is more stable than the lipid hydroperoxides from which they form .

Metabolic Pathways

This compound is a product of lipid peroxidation derived from oxidized ω-6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid . The specific metabolic pathways that this compound is involved in are not well-defined.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Oxo-2-Nonenal-d3 beinhaltet die Einarbeitung von Deuteriumatomen an bestimmten Positionen im Molekül. Dies wird typischerweise durch die Hydrierung von 4-Oxo-2-Nonenal mit Deuteriumgas unter kontrollierten Bedingungen erreicht . Die Reaktion wird in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff bei erhöhten Temperaturen und Drücken durchgeführt, um eine vollständige Deuterierung zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinem Deuteriumgas und fortschrittlichen katalytischen Systemen, um hohe Ausbeuten und Reinheitsgrade zu erzielen. Das Produkt wird dann durch Destillation und Chromatographie gereinigt, um alle Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Oxo-2-Nonenal-d3 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann weiter oxidiert werden, um Carbonsäuren zu bilden.

Reduktion: Es kann reduziert werden, um Alkohole zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen mit Aminen und Thiolen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren.

Reduktion: Alkohole.

Substitution: Amin- und Thiol-Derivate.

Vergleich Mit ähnlichen Verbindungen

4-hydroxy 2-Nonenal: Another lipid peroxidation product with similar biological activities but differing in its hydroxyl group.

4-oxo 2-Decenal: A structurally similar compound with a longer carbon chain.

4-oxo 2-Heptenal: A structurally similar compound with a shorter carbon chain.

Uniqueness: 4-oxo 2-Nonenal-d3 is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Its ability to modify proteins and nucleic acids also sets it apart from other lipid peroxidation products, making it a valuable tool in studying oxidative stress and its implications in various diseases .

Eigenschaften

IUPAC Name |

(E)-9,9,9-trideuterio-4-oxonon-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPPVOUBHWNCAW-PKJLGKQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC(=O)/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.